Cas no 14134-06-6 (9-Vinylphenanthrene)
9-Vinylphenanthrene Chemical and Physical Properties
Names and Identifiers
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- Phenanthrene,9-ethenyl-
- 9-VINYLPHENANTHRENE
- 9-VINYLPHENANTHRENE,WHITE SOLID
- 9-ethenylphenanthrene
- 9-Ethenyl
- Phenanthrene, 9-ethenyl-
- 14134-06-6
- AKOS030240317
- DTXSID60361427
- FT-0621691
- DB-042563
- DTXCID80312476
- 9-Vinylphenanthrene
-
- Inchi: 1S/C16H12/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h2-11H,1H2
- InChI Key: KTPLMACSFXCPHL-UHFFFAOYSA-N
- SMILES: C12C=CC=CC1=C(C=C)C=C1C=CC=CC=21
Computed Properties
- Exact Mass: 204.09400
- Monoisotopic Mass: 204.093900383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 38-40°C dec.
- Boiling Point: 377.0±9.0 °C at 760 mmHg
- Flash Point: 172.4±12.8 °C
- Solubility: Acetonitrile (Slightly), Chloroform (Slightly)
- PSA: 0.00000
- LogP: 4.63600
- Vapor Pressure: 0.0±0.4 mmHg at 25°C
9-Vinylphenanthrene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Amber Vial, -20°C Freezer, Under Inert Atmosphere
9-Vinylphenanthrene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
9-Vinylphenanthrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | V453000-100mg |
9-Vinylphenanthrene |
14134-06-6 | 100mg |
$144.00 | 2023-05-17 | ||
| TRC | V453000-250mg |
9-Vinylphenanthrene |
14134-06-6 | 250mg |
$ 259.00 | 2023-09-05 | ||
| TRC | V453000-500mg |
9-Vinylphenanthrene |
14134-06-6 | 500mg |
$471.00 | 2023-05-17 | ||
| TRC | V453000-1g |
9-Vinylphenanthrene |
14134-06-6 | 1g |
$ 590.00 | 2022-06-02 | ||
| TRC | V453000-2g |
9-Vinylphenanthrene |
14134-06-6 | 2g |
$1390.00 | 2023-05-17 | ||
| TRC | V453000-1000mg |
9-Vinylphenanthrene |
14134-06-6 | 1g |
$724.00 | 2023-05-17 | ||
| A2B Chem LLC | AA67530-1g |
Phenanthrene, 9-ethenyl- |
14134-06-6 | 1g |
$1082.00 | 2024-04-20 | ||
| A2B Chem LLC | AA67530-5g |
Phenanthrene, 9-ethenyl- |
14134-06-6 | 5g |
$2050.00 | 2024-04-20 | ||
| 1PlusChem | 1P001GQ2-250mg |
Phenanthrene, 9-ethenyl- |
14134-06-6 | 250mg |
$324.00 | 2025-02-19 |
9-Vinylphenanthrene Suppliers
9-Vinylphenanthrene Related Literature
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1. Oxocarbons and related compounds. Part 28.1 Polycycle-fused dihydrobenzocyclobutenediones and benzocyclobutenediones. Synthesis of cyclobuta[c]- and cyclobuta[a]-phenanthrene-1,2-diones and cyclobuta[a]triphenylene-11,12-dioneArthur H. Schmidt,Gunnar Kircher,J?rg Zylla,Stephan Veit J. Chem. Soc. Perkin Trans. 1 1999 409
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Alexander M. Breul,Martin D. Hager,Ulrich S. Schubert Chem. Soc. Rev. 2013 42 5366
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Bao Gao,Guoying Zhang,Xibing Zhou,Hanmin Huang Chem. Sci. 2018 9 380
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Yusuke Ano,Natsuki Kawai,Naoto Chatani Chem. Sci. 2021 12 12326
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5. 525. A theoretical treatment of the Diels–Alder reaction. Part II. Polyenes, arylpolyenes, and related moleculesR. D. Brown J. Chem. Soc. 1950 2730
Additional information on 9-Vinylphenanthrene
Recent Advances in the Study of 9-Vinylphenanthrene (CAS: 14134-06-6): A Comprehensive Research Brief
9-Vinylphenanthrene (CAS: 14134-06-6) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications. Recent studies have explored its role as a precursor in organic synthesis, its photophysical properties, and its interactions with biological systems. This research brief aims to synthesize the latest findings on 9-Vinylphenanthrene, highlighting its chemical behavior, biological relevance, and potential therapeutic applications.
One of the key areas of investigation has been the photochemical reactivity of 9-Vinylphenanthrene. A 2023 study published in the Journal of Organic Chemistry demonstrated that this compound undergoes efficient [2+2] cycloaddition under UV irradiation, making it a promising candidate for the development of photo-responsive materials. The study also noted that the vinyl group at the 9-position significantly enhances the compound's reactivity compared to other phenanthrene derivatives. These findings open new avenues for designing light-activated drug delivery systems or photodynamic therapy agents.
In the realm of medicinal chemistry, researchers have examined the biological interactions of 9-Vinylphenanthrene with various cellular targets. A recent preprint on bioRxiv reported that this compound exhibits moderate inhibitory activity against cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are often overexpressed in certain cancers. While the inhibition potency is not yet at therapeutic levels, these results suggest that structural modifications of 9-Vinylphenanthrene could lead to novel chemopreventive agents targeting these enzymes.
The synthesis and characterization of 9-Vinylphenanthrene have also seen methodological improvements. A 2024 publication in Organic Letters described a more efficient palladium-catalyzed coupling approach that yields the compound with higher purity and in greater quantities than previous methods. This advancement is particularly significant for scaling up production for further biological testing and potential commercial applications. The paper also provided detailed NMR and mass spectrometry data that will serve as valuable references for future studies.
Environmental and toxicological studies have begun to assess the safety profile of 9-Vinylphenanthrene. Preliminary data from an EPA-funded project indicate that while the compound shows some persistence in aquatic environments, its biodegradation products appear to be less toxic than those of related PAHs. However, researchers caution that more comprehensive ecotoxicological assessments are needed before large-scale applications can be considered.
Looking forward, the most promising direction for 9-Vinylphenanthrene research appears to be in materials science and targeted drug delivery. Its combination of photochemical reactivity and moderate biological activity makes it an attractive scaffold for developing dual-function agents. Several research groups have reported preliminary success in conjugating 9-Vinylphenanthrene with targeting moieties for cancer cells, though these results remain unpublished. The coming years will likely see increased interdisciplinary collaboration to explore these potential applications.
In conclusion, 9-Vinylphenanthrene (CAS: 14134-06-6) represents a versatile chemical entity with growing importance across multiple scientific disciplines. While challenges remain in optimizing its biological activity and environmental safety, recent advances in synthesis methodology and mechanistic understanding have positioned this compound as a valuable tool for both basic research and applied development. Continued investigation of its properties and applications is warranted, particularly in the context of photopharmacology and targeted therapies.
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